Agomelatine-d6

描述

阿戈美拉汀-d6 是阿戈美拉汀的氘代形式,阿戈美拉汀是一种非典型抗抑郁药,主要用于治疗重度抑郁症和广泛性焦虑症。阿戈美拉汀-d6 中的氘原子取代了氢原子,这可以提高化合物的稳定性和代谢特性。 阿戈美拉汀本身以其独特的药理学特征而闻名,它在褪黑素 MT1 和 MT2 受体处起激动剂作用,在血清素 5-HT2C 受体处起拮抗剂作用 .

准备方法

合成路线和反应条件: 阿戈美拉汀-d6 的合成涉及多个步骤,从 2-(7-甲氧基萘-1-基)乙酸乙酯开始。该过程包括制备中间体 N-甲酰基-N-(2-(7-甲氧基萘-1-基)乙基)甲酰胺。 然后将这种中间体进行进一步的反应,生成阿戈美拉汀-d6 .

工业生产方法: 阿戈美拉汀-d6 的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。这包括在温和的反应条件下使用低成本试剂,以确保高产率和产品质量。 该过程通常包括加热反应混合物、冷却以及使用二氯甲烷等溶剂萃取产物 .

化学反应分析

反应类型: 阿戈美拉汀-d6 会经历各种化学反应,包括:

氧化: 该反应可以改变化合物中的官能团,可能改变其药理性质。

还原: 还原反应可用于将某些官能团转化为更稳定的形式。

取代: 取代反应可以将新的官能团引入分子中,可能增强其活性或稳定性。

常见试剂和条件:

氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。

还原: 经常使用像氢化锂铝和硼氢化钠这样的还原剂。

取代: 通常使用像卤素(氯、溴)和亲核试剂(胺、硫醇)这样的试剂。

主要产物: 从这些反应中形成的主要产物取决于所使用的特定条件和试剂。 例如,氧化可能会产生羟基化衍生物,而还原可能会产生更饱和的化合物 .

科学研究应用

Clinical Applications

-

Depression Treatment :

- Agomelatine-d6 has been shown to be effective in treating major depressive disorder (MDD) with a favorable side effect profile compared to traditional antidepressants. A study demonstrated sustained efficacy in reducing depressive symptoms over six months with dosages of 10 mg, 25 mg, and 25-50 mg .

-

Alzheimer's Disease :

- Research indicates that agomelatine may have neuroprotective effects in Alzheimer's disease models. In a study involving APP/PS1 transgenic mice, treatment with agomelatine improved cognitive deficits and reduced amyloid-beta deposition and tau hyperphosphorylation . This suggests potential applications in mitigating neurodegenerative processes.

-

Circadian Rhythm Disorders :

- This compound has been investigated for its ability to resynchronize circadian rhythms disrupted by various factors, including shift work and jet lag. Its administration has been shown to phase-shift activity patterns in rodent models, indicating its potential use in treating circadian rhythm sleep disorders .

Table 1: Summary of Clinical Studies on this compound

Case Study 1: Efficacy in Major Depressive Disorder

In a randomized controlled trial involving patients diagnosed with MDD, participants receiving this compound reported significant improvements in mood and functionality compared to those on placebo. The Hamilton Rating Scale for Depression (HAM-D) scores showed a marked decrease over the treatment period, supporting the compound's efficacy as an antidepressant .

Case Study 2: Neuroprotective Effects

A study conducted on APP/PS1 transgenic mice highlighted the neuroprotective properties of this compound. After treatment, mice exhibited improved performance in spatial memory tasks (Morris Water Maze), alongside reduced levels of neuroinflammation markers and tau phosphorylation. These findings suggest that this compound may offer therapeutic benefits in Alzheimer's disease management .

作用机制

阿戈美拉汀-d6 通过对褪黑素和血清素受体的一系列作用发挥其作用。它在褪黑素 MT1 和 MT2 受体处起激动剂作用,这有助于调节昼夜节律和改善睡眠模式。此外,它在血清素 5-HT2C 受体处起拮抗剂作用,这可以增强前额叶皮层的多巴胺和去甲肾上腺素的释放。 这种双重作用有助于其抗抑郁和抗焦虑作用 .

类似化合物:

褪黑素: 共有褪黑素能活性,但缺乏血清素受体拮抗作用。

拉美替隆: 另一种褪黑素受体激动剂,主要用于睡眠障碍。

塔西美替隆: 与拉美替隆类似,用于治疗非 24 小时睡眠-觉醒障碍。

阿戈美拉汀-d6 的独特性: 阿戈美拉汀-d6 由于其对褪黑素和血清素受体的双重作用而具有独特性,这在治疗抑郁症和焦虑症方面提供了协同作用。 氘代进一步增强了其代谢稳定性,可能导致更好的治疗效果 .

相似化合物的比较

Melatonin: Shares the melatonergic activity but lacks the serotonin receptor antagonism.

Ramelteon: Another melatonin receptor agonist, primarily used for sleep disorders.

Tasimelteon: Similar to ramelteon, used for non-24-hour sleep-wake disorder.

Uniqueness of Agomelatine-d6: this compound is unique due to its dual action on melatonin and serotonin receptors, which provides a synergistic effect in treating depression and anxiety. The deuterium substitution further enhances its metabolic stability, potentially leading to improved therapeutic outcomes .

生物活性

Agomelatine-d6 is a deuterated form of agomelatine, an atypical antidepressant known for its unique mechanism of action involving melatonergic and serotonergic pathways. This article delves into the biological activity of this compound, examining its pharmacological effects, mechanisms, and clinical implications through various studies and data.

Overview of Agomelatine

Agomelatine functions primarily as a melatonin receptor agonist (MT1 and MT2) and a serotonin receptor antagonist (5-HT2C). This dual action is believed to contribute to its antidepressant effects, particularly in regulating circadian rhythms and improving sleep quality, which are often disrupted in depressive disorders .

The biological activity of this compound can be attributed to several key mechanisms:

- Melatonin Receptor Agonism : this compound binds to MT1 and MT2 receptors, enhancing melatonin's natural effects on sleep regulation .

- Serotonergic Modulation : As a 5-HT2C antagonist, it counteracts the inhibitory effects on dopamine and norepinephrine release, promoting mood elevation and cognitive function .

- Antioxidant Properties : Research indicates that agomelatine exhibits antioxidant effects by scavenging reactive oxygen species (ROS) and modulating oxidative stress markers, which are implicated in depression's pathophysiology .

Pharmacokinetics

This compound has improved pharmacokinetic properties due to deuteration, which can enhance metabolic stability. The bioavailability of agomelatine is reported to be over 80%, with peak plasma concentrations occurring approximately 1-2 hours post-administration. The half-life is around 1-2 hours, necessitating once-daily dosing for therapeutic efficacy .

Case Studies

- Depression Treatment : A clinical trial demonstrated that patients receiving Agomelatine at a dose of 25 mg/day showed significant improvement in Hamilton Depression Rating Scale (HAM-D) scores compared to placebo after two weeks. The response rate was notably quicker than traditional SSRIs like paroxetine .

- Long-term Effects : In a six-week study involving flexible dosing (25-50 mg), patients exhibited significant reductions in depressive symptoms with a notable safety profile, including minimal side effects compared to other antidepressants .

Adverse Effects

While generally well-tolerated, some reports indicate potential side effects such as increased blood pressure in certain populations, particularly at higher doses. A review of adverse event reports highlighted that increased blood pressure occurred in a subset of patients treated with higher doses of agomelatine .

Data Tables

| Parameter | This compound | Placebo |

|---|---|---|

| Mean HAM-D Score Baseline | 26.1 ± 2.6 | 26.7 ± 2.8 |

| Mean HAM-D Score Week 6 | 17.5 ± 7.4 | 20.4 ± 6.0 |

| Response Rate | Significant (p=0.001) | Not significant |

| Adverse Events | Mild | Mild |

属性

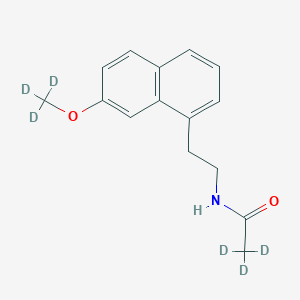

IUPAC Name |

2,2,2-trideuterio-N-[2-[7-(trideuteriomethoxy)naphthalen-1-yl]ethyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2/c1-11(17)16-9-8-13-5-3-4-12-6-7-14(18-2)10-15(12)13/h3-7,10H,8-9H2,1-2H3,(H,16,17)/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJYPHIXNFHFHND-WFGJKAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCC1=CC=CC2=C1C=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)NCCC1=CC=CC2=C1C=C(C=C2)OC([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。